molecular formula C23H18Cl2N2O5 B3707297 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3707297
M. Wt: 473.3 g/mol
InChI Key: HDCGLPLLDSJHKQ-UHFFFAOYSA-N
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Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring substituted with dichloro groups and a phenyl ring substituted with trimethoxy groups

Properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5/c1-29-18-8-13(9-19(30-2)21(18)31-3)22(28)26-15-6-4-5-12(7-15)23-27-17-11-14(24)10-16(25)20(17)32-23/h4-11H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGLPLLDSJHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dichloro substitution is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

The phenyl ring with trimethoxy substitutions is synthesized separately, usually through methylation reactions using reagents like methyl iodide in the presence of a base. The final step involves coupling the benzoxazole and phenyl components through an amide bond formation, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The dichloro groups on the benzoxazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in various substituted benzoxazole derivatives.

Scientific Research Applications

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with similar compounds, such as:

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in different fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

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